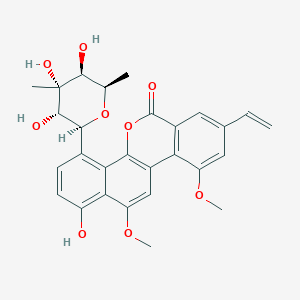

金霉素A

描述

科学研究应用

金霉素A具有广泛的科学研究应用:

作用机制

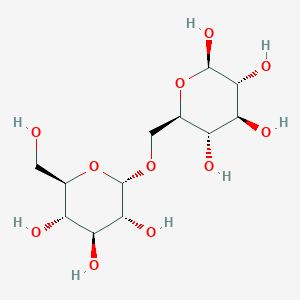

金霉素A通过抑制细菌的DNA合成,并通过近紫外光光活化促进DNA与组蛋白3和GRP78交联发挥作用 . 这种机制类似于另一种C-芳基糖苷吉尔沃癌素V。 该化合物抑制拓扑异构酶II的能力对其抗菌和抗癌活性至关重要 .

类似化合物:

吉尔沃癌素V: 结构上类似于this compound,并具有相似的作用机制.

聚癌素V: 另一种对MDR-TB具有优越效力的衍生物.

独特性: this compound因其对MRSA和MDR-TB的强大活性、对皮肤应用的高安全性以及抑制DNA合成和促进DNA交联的能力而独一无二 . 这些特性使其成为开发新的抗生素和抗癌药物的宝贵化合物。

生化分析

Biochemical Properties

Chrysomycin A has been found to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . This suggests that Chrysomycin A interacts with these enzymes and proteins, affecting their function and activity.

Cellular Effects

Chrysomycin A has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of glioblastoma cells and weaken the ability of cell migration and invasion . It also downregulates Akt, p-Akt, GSK-3β, p-GSK-3β and their downstream proteins, such as β-catenin and c-Myc in human glioblastoma cells .

Molecular Mechanism

The molecular mechanism of Chrysomycin A involves its interaction with biomolecules at the molecular level. It has been reported to inhibit the proliferation, migration, and invasion of glioblastoma cells through the Akt/GSK-3β signaling pathway . This suggests that Chrysomycin A binds to these molecules, inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysomycin A change over time. It has been found that Chrysomycin A transforms from crystal into amorphous form after being treated with ball milling, and its solubility increases by 50 times . This suggests that Chrysomycin A has long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Chrysomycin A is transported and distributed within cells and tissues. It has been found that Chrysomycin A, when encapsulated by Na 2 GA, self-assembles to nano-micelles in water . This suggests that Chrysomycin A interacts with transporters or binding proteins, affecting its localization or accumulation.

准备方法

合成路线和反应条件: 金霉素A可以通过10步可扩展合成工艺进行合成。 该过程涉及两个连续的C-H官能化步骤和一个后期C-糖基化 . 合成序列已优化,以促进this compound及其类似物的生产。

工业生产方法: this compound的工业生产涉及链霉菌属的细菌发酵。 优化发酵条件,如葡萄糖、玉米淀粉和大豆粉的浓度,可以显著提高产量 . 机械化学制备方法也已被开发出来,以提高this compound的溶解度和口服生物利用度 .

化学反应分析

反应类型: 金霉素A会经历各种化学反应,包括氧化、还原和取代。 已知它能抑制细菌的DNA合成,并抑制小鼠移植性肿瘤的生长 .

常用试剂和条件: this compound合成和修饰中常用的试剂包括硼酸酯、溴化物和氢氧化钠水溶液 . 反应条件通常涉及交叉偶联反应和水解。

形成的主要产物: 从涉及this compound的反应中形成的主要产物包括其衍生物,如聚癌素V和吉尔沃癌素V,它们对MDR-TB表现出优越的效力 .

相似化合物的比较

Gilvocarcin V: Structurally similar to chrysomycin A and shares a similar mechanism of action.

Polycarcin V: Another derivative with superior potency against MDR-TB.

Toromycin: Contains the same chromophores as chrysomycin A and gilvocarcin V.

Uniqueness: Chrysomycin A is unique due to its potent activity against both MRSA and MDR-TB, its high safety profile for skin applications, and its ability to inhibit DNA synthesis and promote DNA cross-linking . These properties make it a valuable compound for developing new antibiotics and anticancer agents.

属性

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-WZNMFJNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82196-88-1 | |

| Record name | Chrysomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)